molecular formula C20H24INO2 B2696509 2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol CAS No. 763130-41-2

2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol

Cat. No.: B2696509
CAS No.: 763130-41-2
M. Wt: 437.321
InChI Key: QDLSQFXRNKBZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol is an organic compound with the molecular formula C20H25INO2. This compound is known for its unique structure, which includes a cyclohexyl group, an anilino group, an iodine atom, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the boronic acid derivative of the desired aryl halide.

    Coupling Reaction: The boronic acid derivative is then coupled with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl group or an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol: Similar structure but lacks the iodine atom.

    4-Bromo-2-[(4-Cyclohexylanilino)methyl]-6-methoxyphenol: Similar structure with a bromine atom instead of an iodine atom.

Uniqueness

2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-cyclohexylanilino)methyl]-4-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24INO2/c1-24-19-12-17(21)11-16(20(19)23)13-22-18-9-7-15(8-10-18)14-5-3-2-4-6-14/h7-12,14,22-23H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLSQFXRNKBZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C3CCCCC3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.